molecular formula C8H4BrCl B6229360 2-bromo-1-chloro-3-ethynylbenzene CAS No. 2168633-93-8

2-bromo-1-chloro-3-ethynylbenzene

Cat. No. B6229360
CAS RN: 2168633-93-8
M. Wt: 215.5
InChI Key:
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Description

“2-bromo-1-chloro-3-ethynylbenzene” is a chemical compound with the molecular formula C8H4BrCl . It is a derivative of benzene, which is a type of aromatic hydrocarbon .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . The order of reactions can change the products produced .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with bromine (Br), chlorine (Cl), and an ethynyl group (C≡CH) attached to it . The positions of these substituents on the benzene ring give the compound its name .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . The compound can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 92-93 °C/20 mmHg and a density of 1.443 g/mL at 25 °C .

Mechanism of Action

The mechanism of action involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, reforming the aromatic system .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid all personal contact, including inhalation, and to use personal protective equipment when risk of exposure occurs .

Future Directions

The future directions of “2-bromo-1-chloro-3-ethynylbenzene” could involve further exploration of its reactivity and potential applications in synthesis. The compound’s reactivity at the benzylic position makes it a valuable tool in organic synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-1-chloro-3-ethynylbenzene can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "Ethynyl chloride", "Bromine", "Chlorine" ], "Reaction": [ "Step 1: Bromination of benzene using bromine to yield bromobenzene", "Step 2: Chlorination of bromobenzene using chlorine to yield 2-bromo-1-chlorobenzene", "Step 3: Reaction of 2-bromo-1-chlorobenzene with ethynyl chloride in the presence of a strong base such as potassium tert-butoxide to yield 2-bromo-1-chloro-3-ethynylbenzene" ] }

CAS RN

2168633-93-8

Molecular Formula

C8H4BrCl

Molecular Weight

215.5

Purity

95

Origin of Product

United States

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